N-(2-carbamoylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c20-18(23)15-3-1-2-4-16(15)22-19(24)14-5-6-17(21-11-14)26-12-13-7-9-25-10-8-13/h1-6,11,13H,7-10,12H2,(H2,20,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQFUWRWYJNBPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve the use of catalytic processes to enhance yield and efficiency. These methods often employ high-pressure and high-temperature conditions to facilitate the necessary chemical transformations .
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide can undergo several types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
N-(2-carbamoylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-carbamoylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Structural Differences :
- Core Structure : Imidazo[1,5-a]pyridine vs. pyridine in the target compound.
- Substituents :
- Position 6: 5-Isopropoxypyridin-3-yl group (electron-rich aromatic system) vs. (oxan-4-yl)methoxy.
- Position 3: Carboxamide linked to a (tetrahydro-2H-pyran-4-yl)methyl group vs. 2-carbamoylphenyl.
Synthetic Yield : 22% (low yield, suggesting challenges in imidazopyridine synthesis) .
Pharmacological Relevance : Reported as a GSK-3β inhibitor, highlighting the role of the imidazopyridine core in kinase binding. The tetrahydropyran moiety may contribute to solubility and target affinity .
AZ331 and AZ257 (1,4-Dihydropyridine Derivatives)
Key Structural Differences :
- Core Structure: 1,4-Dihydropyridine (non-aromatic, redox-active) vs. fully aromatic pyridine.
- Substituents: Position 3: Carboxamide linked to substituted phenyl groups (e.g., 2-methoxyphenyl in AZ331). Additional groups: Thioether (AZ331, AZ257), cyano, and furyl substituents. Pharmacological Inference: 1,4-Dihydropyridines are classical calcium channel blockers.
N-(4-methoxyphenyl)-2-{[(3-methoxyphenyl)carbamoyl]methyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Key Structural Differences :
- Core Structure : Triazolo[4,3-a]pyridine (fused heterocyclic system) vs. simple pyridine.
- Substituents: Position 6: Carboxamide linked to 4-methoxyphenyl. Position 2: Carbamoylmethyl group attached to a 3-methoxyphenyl.
Structural and Functional Analysis Table
*Estimated based on molecular formula.
Key Research Findings and Implications
Core Heterocycle Influence :
- Pyridine vs. imidazopyridine vs. triazolopyridine: The imidazopyridine and triazolopyridine cores (Compounds 16 and ) introduce additional nitrogen atoms, enhancing hydrogen-bonding capacity and target selectivity compared to the simpler pyridine core .
- 1,4-Dihydropyridines (AZ331/AZ257) exhibit redox activity, limiting direct comparison to aromatic systems .
Carboxamide-linked aryl groups (e.g., 2-carbamoylphenyl vs. 4-methoxyphenyl) may dictate target engagement profiles, with electron-donating groups (methoxy) enhancing solubility but reducing membrane permeability .
Synthetic Challenges :
- Low yields in Compound 16 synthesis (22%) highlight difficulties in imidazopyridine functionalization, whereas the target compound’s pyridine-based structure may offer more straightforward synthetic routes .
Biological Activity
N-(2-carbamoylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and immunomodulation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a pyridine core substituted with a carbamoyl group and an oxan moiety, contributing to its unique pharmacological properties. Its chemical formula is , and it has been characterized for its stability and solubility in various solvents, which is crucial for its bioavailability in therapeutic applications.
Research indicates that this compound acts primarily as an allosteric inhibitor of Src homology-2-containing protein tyrosine phosphatase 2 (SHP2). SHP2 plays a critical role in various signaling pathways associated with cell proliferation and immune response, making it a valuable target for cancer treatment.
Anticancer Properties
A recent study demonstrated that this compound exhibits potent inhibitory activity against SHP2, with an IC50 value of 0.13 nM in vitro against the MV-4-11 cell line, indicating high efficacy. In vivo studies using xenograft models showed that oral administration resulted in a tumor growth inhibition (TGI) of 69.5% at a dosage of 30 mg/kg .
Table 1: Summary of Biological Activity
| Activity Type | Measurement | Result |
|---|---|---|
| SHP2 Inhibition | IC50 | 0.13 nM |
| Antiproliferative Effect | MV-4-11 Cell Line | 3.5 nM |
| In Vivo Tumor Growth Inhibition | TGI (%) | 69.5% at 30 mg/kg |
Immunomodulatory Effects
The compound also influences immune cell dynamics, particularly affecting tumor-associated macrophages (TAMs). It was observed that treatment with this compound significantly reduced the population of M2-like TAMs, which are associated with tumor progression. Flow cytometry analyses indicated decreased levels of interleukin-10 (IL-10) and the number of F4/80+/CD206+ M2-like TAMs post-treatment .
Case Studies
Case Study: MV-4-11 Xenograft Model
In a controlled study involving the MV-4-11 xenograft mouse model, the compound was administered orally over a period of time. Histological analysis through H&E staining revealed marked suppression of tumor cell proliferation, corroborated by Ki67 staining results which indicated reduced proliferation rates in treated versus control groups.
Toxicological Profile
While the compound shows promising biological activity, its safety profile is equally important. Preliminary toxicity studies suggest that it has manageable toxicity levels; however, comprehensive toxicological evaluations are necessary to fully understand its safety in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
